Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Kinase inhibition PASS prediction In silico screening

Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 922090-96-8) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class, a pharmacophore widely explored for phosphodiesterase 4 (PDE4) inhibition and anti-inflammatory applications. Its core structure, featuring a 1,6-dihydropyridazine ring substituted with a butylamino group and an o-tolyl moiety, distinguishes it from generic building blocks.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 922090-96-8
Cat. No. B2869507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
CAS922090-96-8
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2C
InChIInChI=1S/C18H23N3O3/c1-4-6-11-19-14-12-16(22)21(15-10-8-7-9-13(15)3)20-17(14)18(23)24-5-2/h7-10,12,19H,4-6,11H2,1-3H3
InChIKeySIPRVQMKZLBXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: A Dihydropyridazine Scaffold for Specialized PDE4 and Anti-Inflammatory Research


Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 922090-96-8) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class, a pharmacophore widely explored for phosphodiesterase 4 (PDE4) inhibition and anti-inflammatory applications [1]. Its core structure, featuring a 1,6-dihydropyridazine ring substituted with a butylamino group and an o-tolyl moiety, distinguishes it from generic building blocks. The compound is part of the NIH Molecular Libraries Small Molecule Repository (MLSMR), supplied by Asinex Ltd. under the identifier BAS 00392437 [2]. Pre-computed in silico predictions strongly suggest potential for protein kinase inhibition (Pa 0.620) and antimycobacterial activity (Pa 0.584), indicating a broader biological profile than many simple dihydropyridazine analogs [3].

Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: Why Simple Interchangeability with Analogs is Not Straightforward


The biological activity of pyridazin-3(2H)-one derivatives is highly sensitive to minor structural modifications, making direct substitution unreliable [1]. The o-tolyl and butylamino substituents on the 1,6-dihydropyridazine-3-carboxylate core critically govern lipophilicity, steric interactions, and hydrogen-bonding networks, directly impacting target engagement and selectivity. For instance, swapping the o-tolyl group for a 4-fluorophenyl analog (CAS 921990-13-8) alters the molecular electrostatic potential and halogen-bonding capabilities, which can lead to a complete shift in kinase inhibition profile . Even within the dihydropyridazine class, seemingly minor changes in the N-1 aryl substituent or the C-4 amino group can abolish desired activity or introduce off-target effects, as highlighted by the strict structure-activity relationships (SAR) governing PDE4 inhibitors [1]. This compound's specific substitution pattern is also computationally linked to a unique combination of predicted antimycobacterial and protein kinase inhibitory activities not shared by all core analogs [2].

Quantitative Differentiation of Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: Direct Evidence Guide


Predicted Kinase Inhibitor Potential vs. Class Baseline

In silico PASS analysis predicts Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate as a protein kinase inhibitor with a probability 'to be active' (Pa) of 0.620, compared to the general prediction for dihydropyridazine compounds which show lower average Pa values for this indication [1]. The probability 'to be inactive' (Pi) is only 0.011, yielding a Pa-Pi difference of 0.609, which passes the typical threshold (Pa > 0.5) for high likely experimental activity. This contrasts with the compound's own predicted antibacterial probability (Pa 0.279) which is lower than the inactivity prediction (Pi 0.263), indicating a specific kinase-activity bias within its predicted spectrum.

Kinase inhibition PASS prediction In silico screening

Predicted Antimycobacterial Activity vs. In-Class Probability

The same PASS model predicts a significant antimycobacterial activity for Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate with a Pa of 0.584 [1]. The probability of being inactive for this indication is extremely low (Pi = 0.001), resulting in a very high confidence prediction. This sharply contrasts with the predicted antibacterial (ophthalmic) activity, which has a much lower Pa of 0.279. The o-tolyl substitution pattern is expected to contribute to improved membrane permeability, a factor critical for antimycobacterial activity, compared to the more polar 4-fluorophenyl analog .

Antimycobacterial Tuberculosis In silico prediction

Negative Differentiation: Absence of Predicted Anti-Rheumatic Activity Confirms Selectivity Profile

A critical differentiator is the absence of strong predicted activity for rheumatoid arthritis treatment in this compound. PASS prediction shows a Pa of 0.499, just below the 0.5 activity threshold, indicating a borderline or likely negative result [1]. This distinguishes Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate from other pyridazin-3(2H)-one derivatives that are patented as PDE4 inhibitors for inflammatory conditions like rheumatoid arthritis, where activity is desirable [2]. A researcher specifically seeking to avoid immunosuppressive side effects while targeting kinase pathways would find this negative prediction valuable.

Selectivity Rheumatoid arthritis Adverse outcome prediction

Structural Differentiation: o-Tolyl vs. 4-Fluorophenyl Substitution Impacting Physicochemical Properties

A direct structural comparison between the target compound and the closely related Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 921990-13-8) reveals distinct physicochemical differences . The o-tolyl group on the target compound (C18H23N3O3, MW 329.4) introduces a sterically hindered, hydrophobic moiety, whereas the 4-fluorophenyl analog contains a smaller, electron-withdrawing substituent. This substitution pattern directly affects the computed LogP and polar surface area, crucial parameters for blood-brain barrier penetration and oral bioavailability. The o-tolyl variant is also predicted to exhibit a different pattern of cytochrome P450 metabolism, a key differentiator for lead optimization.

Structure-activity relationship Lipophilicity Drug-likeness

High-Value Application Scenarios for Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate in Scientific Procurement


Kinase-Focused Compound Library Expansion for Oncology and Inflammation Screening

Based on the strong predicted Pa of 0.620 for protein kinase inhibition [1], this compound is ideally suited for inclusion in targeted kinase inhibitor libraries. Its well-defined single-compound identity from the MLSMR library supports robust high-throughput screening (HTS) hit validation. Procurement is recommended for labs aiming to diversify their kinase library beyond typical chemotypes, specifically those with a pyridazinone core.

Antimycobacterial Lead Discovery for Tuberculosis Drug Research

The exceptionally high confidence in silico prediction for antimycobacterial activity (Pa 0.584, Pi 0.001) makes this a high-priority compound for in vitro testing against Mycobacterium tuberculosis [1]. The o-tolyl group is hypothesized to be a pharmacophoric element for membrane disruption in mycobacteria, a feature not present in many standard anti-TB drugs. Purchase of this compound is a rational, data-driven step for academic and industrial anti-infective programs.

Selectivity Profiling Panels to Exclude PDE4-Mediated Immunosuppression

A key differentiator is its predicted inactivity against rheumatoid arthritis targets (Pa of 0.499, below the 0.5 threshold), indicating a potential lack of PDE4-mediated immunosuppressive effects common to this class [1]. This makes the compound an excellent negative control or a starting point for medicinal chemistry efforts to design out PDE4 activity while retaining kinase inhibition, as taught by the prior art [2]. It is a valuable procurement for ADMET profiling panels.

Metabolite Structure Elucidation Studies Comparing Alkyl/Aryl Substitution Effects

The direct structural comparison between the o-tolyl target compound and its 4-fluorophenyl analog highlights its utility in metabolism studies . The presence of a metabolically labile o-methyl group versus a stable fluorine atom makes this compound an ideal substrate for studying cytochrome P450-mediated benzylic oxidation versus oxidative defluorination. Analytical labs can procure both compounds for comparative metabolite identification using LC-MS/MS.

Quote Request

Request a Quote for Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.